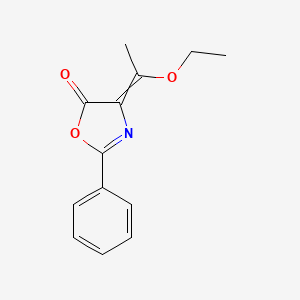![molecular formula C18H32O2SSi B12561127 (2R,3R)-2-[(R)-(4-methylphenyl)sulfinyl]-1-trimethylsilyloctan-3-ol CAS No. 155394-02-8](/img/structure/B12561127.png)
(2R,3R)-2-[(R)-(4-methylphenyl)sulfinyl]-1-trimethylsilyloctan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R)-2-[®-(4-methylphenyl)sulfinyl]-1-trimethylsilyloctan-3-ol is a chiral compound with significant interest in organic chemistry due to its unique structural features and potential applications. This compound contains a sulfinyl group attached to a phenyl ring, a trimethylsilyl group, and a hydroxyl group, making it a versatile intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-[®-(4-methylphenyl)sulfinyl]-1-trimethylsilyloctan-3-ol typically involves several steps, starting from readily available starting materials. One common method involves the asymmetric sulfoxidation of a sulfide precursor using chiral oxidizing agents. The reaction conditions often include the use of solvents like dichloromethane or toluene, and the reaction is carried out at low temperatures to ensure high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization are often employed to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
(2R,3R)-2-[®-(4-methylphenyl)sulfinyl]-1-trimethylsilyloctan-3-ol undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride or mesyl chloride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvents like dichloromethane; temperatures ranging from 0°C to room temperature.
Reduction: Lithium aluminum hydride; solvents like ether or tetrahydrofuran; temperatures ranging from -78°C to room temperature.
Substitution: Tosyl chloride, mesyl chloride; solvents like pyridine or dichloromethane; temperatures ranging from 0°C to room temperature.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
(2R,3R)-2-[®-(4-methylphenyl)sulfinyl]-1-trimethylsilyloctan-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
作用機序
The mechanism of action of (2R,3R)-2-[®-(4-methylphenyl)sulfinyl]-1-trimethylsilyloctan-3-ol involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electrophile, reacting with nucleophiles in biological systems. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The hydroxyl group can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
(2R,3R)-2-[®-(4-methylphenyl)sulfinyl]-1-trimethylsilyloctan-3-ol: can be compared with other sulfinyl and silyl-containing compounds, such as:
Uniqueness
The presence of both the sulfinyl and trimethylsilyl groups in (2R,3R)-2-[®-(4-methylphenyl)sulfinyl]-1-trimethylsilyloctan-3-ol imparts unique chemical properties, such as increased lipophilicity and specific reactivity patterns. These features make it a valuable compound for various applications in research and industry.
特性
CAS番号 |
155394-02-8 |
|---|---|
分子式 |
C18H32O2SSi |
分子量 |
340.6 g/mol |
IUPAC名 |
(2R,3R)-2-[(R)-(4-methylphenyl)sulfinyl]-1-trimethylsilyloctan-3-ol |
InChI |
InChI=1S/C18H32O2SSi/c1-6-7-8-9-17(19)18(14-22(3,4)5)21(20)16-12-10-15(2)11-13-16/h10-13,17-19H,6-9,14H2,1-5H3/t17-,18+,21+/m1/s1 |
InChIキー |
PGUIQSUKMNFCSQ-LQWHRVPQSA-N |
異性体SMILES |
CCCCC[C@H]([C@H](C[Si](C)(C)C)[S@@](=O)C1=CC=C(C=C1)C)O |
正規SMILES |
CCCCCC(C(C[Si](C)(C)C)S(=O)C1=CC=C(C=C1)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


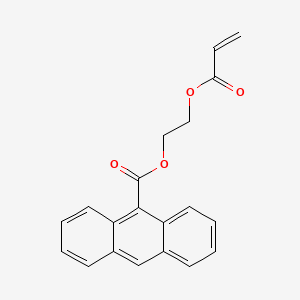
![5-[2-(3-Nitrophenyl)hydrazono]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B12561052.png)
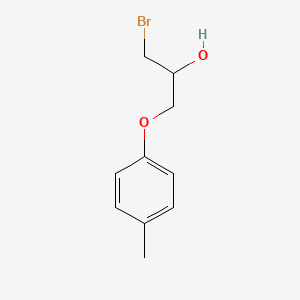
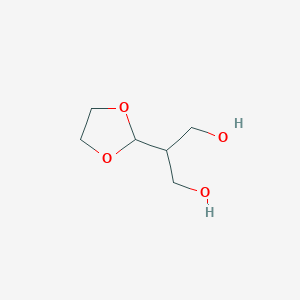
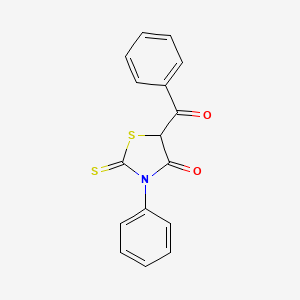
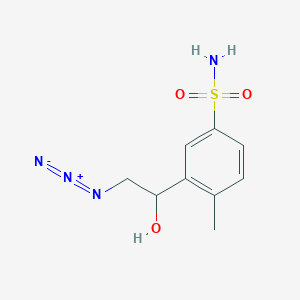

![[(S)-2-Hydroxypropyl]phosphonic acid diethyl ester](/img/structure/B12561112.png)
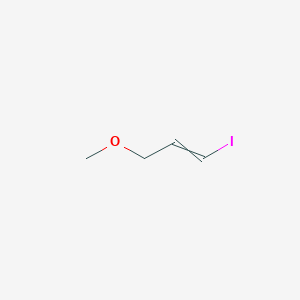
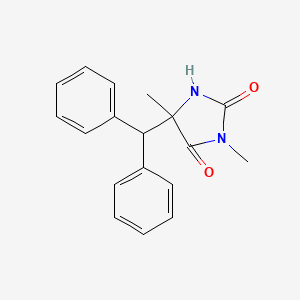
![2-[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]pyrimidin-5-yl octanoate](/img/structure/B12561116.png)
![Cyclohexane, [(1,1-dimethylethoxy)methyl]-](/img/structure/B12561120.png)

